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Caerin 1.1.2

Cat. No.: B1577649
Attention: For research use only. Not for human or veterinary use.
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Description

Caerin 1.1.2 is a synthetic antimicrobial peptide (AMP) derived from the skin secretions of Australian tree frogs of the Litoria genus. As a member of the caerin 1 family, it is characterized by a conserved helix-hinge-helix structure that confers strong amphipathic properties, which are critical for its interaction with biological membranes . This peptide is provided for research purposes to investigate its potential multifunctional bioactivities. Preliminary research on related caerin peptides indicates potential broad-spectrum antimicrobial activity, including effects against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), as well as certain Gram-negative strains . The primary mechanism of action for antimicrobial activity is believed to involve the disruption of the bacterial cell membrane, as observed in studies on caerin 1.1, which decreases the order of lipid acyl chains in the hydrophobic core of bacterial membranes . Beyond its antimicrobial applications, this compound may hold significant value for oncological research. Studies on caerin 1.1 and 1.9 have demonstrated direct cytotoxic effects on various cancer cell lines and the ability to modulate the tumor microenvironment (TME) . These related peptides can induce a form of programmed cell death known as caspase-3/GSDME-mediated pyroptosis in epithelial cancer cells, which may enhance anti-tumor immunity by releasing pro-inflammatory cytokines . Furthermore, they have been shown to activate the IFN-α response signaling pathway in tumor-associated macrophages and promote the infiltration of activated CD8+ T cells and NK cells into tumors, suggesting a synergistic potential when combined with other immunotherapies . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to determine the specific activity and optimal application conditions for this compound in their experimental systems.

Structure

2D Structure

Chemical Structure Depiction
 B1577649 Caerin 1.1.2

Properties

bioactivity

Antibacterial

sequence

SVLGSVAKHVLPHVVPVIAEHL

Origin of Product

United States

Structural Characterization and Biophysical Properties Critical to Function

Elucidation of Secondary and Tertiary Structures

The architectural blueprint of caerin 1.1, and by extension its variants like 1.1.2, is characterized by specific secondary and tertiary structural motifs that are essential for its biological role.

A predominant structural feature of caerin 1.1 is its propensity to form an alpha-helical secondary structure, particularly within a membrane-mimetic environment. nih.goviiitd.edu.in This helical conformation is crucial for the peptide's interaction with and disruption of bacterial membranes. uniprot.orguniprot.org Studies have shown that in an aqueous solution, caerin 1.1 exists in a largely unstructured or random coil state. iiitd.edu.in However, in the presence of membrane-mimicking solvents like trifluoroethanol (TFE) or lipid micelles, it undergoes a significant conformational change to a predominantly α-helical structure. iiitd.edu.inresearchgate.net This amphipathic helical arrangement, with distinct hydrophobic and hydrophilic faces, is a critical attribute for its membrane-destabilizing activities. nih.gov

The tertiary structure of caerin 1.1 is defined by a distinctive helix-hinge-helix motif. nih.gov This structure consists of two separate α-helical segments connected by a flexible hinge region. nih.goviiitd.edu.in In caerin 1.1, this hinge is typically formed by proline residues. nih.govresearchgate.net This flexible linker allows the two helices to orient themselves optimally for insertion into and disruption of the lipid bilayer of target cell membranes. nih.govacs.org The elimination or modification of this proline-induced hinge has been shown to alter the secondary structure and lead to a significant loss of bactericidal activity, underscoring the functional importance of this motif. nih.gov The two helices in caerin 1.1 have been identified as spanning from Leu2 to Lys11 and from Val17 to His24. iiitd.edu.innih.gov

Spectroscopic and Computational Approaches to Conformational Dynamics

A variety of sophisticated techniques are employed to investigate the dynamic nature of caerin 1.1.2's structure and its interaction with membranes.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in determining the three-dimensional structure of caerin 1.1 in both solution and solid states. iiitd.edu.inresearchgate.netnih.gov Two-dimensional ¹H-¹H and ¹H-¹³C NMR spectroscopy in a trifluoroethanol/water mixture were used to elucidate the solution conformation of caerin 1.1, revealing its two distinct helical regions and the flexible hinge. iiitd.edu.innih.gov

Solid-state NMR studies have provided further insights into the peptide's interaction with lipid bilayers. nih.govnih.govnih.gov These studies have shown that caerin 1.1 can induce significant perturbation of lipid dynamics. nih.gov For instance, ³¹P and ²H solid-state NMR have been used to monitor the packing of lipid headgroups and the order of acyl chains in the membrane's hydrophobic core upon interaction with the peptide. nih.govnih.govnih.gov These experiments have revealed that caerin 1.1 can insert into both neutral and negatively charged membranes, causing an increase in the ordering of the lipid acyl chains. nih.govnih.govnih.gov

Table 1: NMR Spectroscopy Findings for Caerin 1.1

Technique Sample Environment Key Findings Reference
2D ¹H-¹H and ¹H-¹³C NMR 50% Trifluoroethanol/Water Determined solution structure with two α-helices (Leu2-Lys11, Val17-His24) separated by a flexible hinge. iiitd.edu.innih.gov
Solid-State ³¹P NMR DMPC and DMPC/DMPG Multilamellar Vesicles Monitored lipid headgroup packing and dynamics. nih.gov
Solid-State ²H NMR Deuterated DMPC Multilamellar Vesicles Showed caerin 1.1 orders the lipid acyl chains, suggesting insertion into the bilayer. nih.govnih.gov

Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring the secondary structure of peptides and proteins, particularly their helical content. CD studies of caerin 1.1 have demonstrated its conformational flexibility. In an aqueous environment, the CD spectrum is characteristic of a random coil structure. iiitd.edu.in However, with the addition of TFE, a solvent that mimics the hydrophobic environment of a membrane, the spectrum shifts to one indicative of a high α-helical content, with distinct minima near 208 and 222 nm. iiitd.edu.in This transition confirms the peptide's propensity to adopt a helical conformation in a membrane-like setting, a crucial step in its mechanism of action. iiitd.edu.in

Table 2: Circular Dichroism (CD) Spectroscopy of Caerin 1.1

Solvent Condition Observed Secondary Structure Interpretation Reference
Water Random Coil Unstructured in aqueous solution. iiitd.edu.in

Molecular dynamics (MD) simulations provide computational insights into the dynamic behavior of peptides like caerin 1.1 at an atomic level. nih.gov These simulations, often initiated using structures derived from NMR data, model the peptide's interaction with various membrane-mimetic environments, such as dimyristoylphosphatidylcholine (B1235183) (DMPC) or DMPC/dimyristoylphosphatidylglycerol (DMPG) bilayers. nih.gov

MD simulations have corroborated experimental findings, showing that caerin 1.1 inserts into the lipid bilayer. nih.govnih.gov These computational models have also revealed that the peptide can pull water and phosphate (B84403) groups into the membrane interior, suggesting a mechanism for membrane disruption. nih.govnih.gov Furthermore, simulations have been used to compare the behavior of caerin 1.1 in different membrane environments, highlighting its potential to form pores. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
Caerin 1.1
This compound
Trifluoroethanol (TFE)
Dimyristoylphosphatidylcholine (DMPC)
Dimyristoylphosphatidylglycerol (DMPG)
Leucine
Lysine
Valine
Histidine
Proline
Alanine (B10760859)

Molecular and Cellular Mechanisms of Biological Action

The bactericidal efficacy of Caerin 1.1 is primarily attributed to its ability to compromise the integrity of the prokaryotic cell membrane. usc.edu.au This process is not governed by a single, invariable mechanism but rather by a multi-faceted approach involving several interaction modalities. The peptide can destabilize the bacterial membrane through various models of action, including the formation of transmembrane pores or the detergent-like disruption of the lipid bilayer. usc.edu.auresearchgate.net The specific mechanism employed can be influenced by factors such as peptide concentration and the lipid composition of the target membrane. usc.edu.aunih.gov

Membrane Interaction Modalities in Prokaryotic Systems

Caerin 1.1 exhibits a notable selectivity for prokaryotic over eukaryotic cells. asm.org This selectivity is fundamentally driven by differences in membrane composition. usc.edu.au Prokaryotic cell membranes possess a significant net negative charge due to a high concentration of anionic phospholipids (B1166683), such as phosphatidylglycerol (PG). nih.gov In contrast, the outer leaflet of normal eukaryotic cell membranes is predominantly composed of neutral, zwitterionic phospholipids like phosphatidylcholine (PC). usc.edu.aunih.gov

As a cationic peptide with positively charged amino acid residues, Caerin 1.1 is electrostatically attracted to the negatively charged surfaces of bacterial membranes. usc.edu.auasm.org This initial electrostatic interaction is the crucial first step that concentrates the peptide at the target membrane surface, initiating the subsequent disruptive events. nih.gov Studies using model membranes have confirmed that Caerin 1.1 displays a preferential interaction with anionic lipids like dimyristoylphosphatidylglycerol (DMPG). core.ac.uknih.gov This electrostatic guidance ensures that the peptide's disruptive power is directed selectively against bacteria, minimizing damage to host cells. usc.edu.auasm.org

Pore Formation Mechanisms

Once bound to the bacterial membrane, Caerin 1.1 can induce permeabilization by forming transmembrane pores. With its 25-residue length, the peptide is capable of spanning a typical membrane bilayer as an α-helix, a prerequisite for pore formation. core.ac.uk Two principal models are proposed for this action: the toroidal pore and the barrel-stave pore. usc.edu.aunih.gov The formation of these pores leads to the leakage of intracellular contents, disruption of ionic gradients, and ultimately, cell death. usc.edu.aufbtjournal.com

FeatureToroidal Pore ModelBarrel-Stave Pore Model
Peptide Orientation Peptides insert perpendicularly into the bilayer but remain associated with the lipid headgroups. nih.govfbtjournal.comPeptides insert perpendicularly and aggregate to form a barrel-like structure. fbtjournal.comtuat.ac.jp
Pore Lining The pore is lined by both the hydrophilic faces of the peptides and the headgroups of the lipid molecules, inducing a positive membrane curvature. nih.govmdpi.comelifesciences.orgThe pore is lined exclusively by the hydrophilic faces of the peptides, with hydrophobic faces interacting with the lipid acyl chains. nih.govelifesciences.org
Lipid Bilayer The lipid bilayer is significantly disrupted and bent inward to form a continuous surface with the pore. fbtjournal.comThe lipid bilayer remains relatively intact, with the peptide bundle inserted as a distinct unit. fbtjournal.comelifesciences.org
Pore Dynamics Pores are often transient and dynamic in size. tuat.ac.jpPores are typically more stable and have a more defined, rigid structure. tuat.ac.jp

In the toroidal pore model, the aggregated peptides induce a significant local curvature in the lipid bilayer. fbtjournal.com This action causes the membrane to bend back on itself, creating a pore that is lined by both the peptides and the lipid headgroups. nih.govelifesciences.org This mechanism involves substantial disruption of the bilayer's structure. fbtjournal.com Evidence suggests that Caerin 1.1 may induce the formation of highly curved regions within the membrane, consistent with the toroidal pore model. core.ac.uk This model is characterized by the peptides always being associated with the lipid head groups, even when forming the channel. nih.gov

Carpet Mechanism of Membrane Disruption

An alternative to pore formation is the "carpet" mechanism, which involves a detergent-like action. core.ac.uk In this model, Caerin 1.1 peptides initially bind to the membrane surface, orienting parallel to the lipid bilayer. usc.edu.aufbtjournal.com As the peptide concentration on the surface increases, they form a "carpet-like" layer. usc.edu.auasm.org

Once a critical threshold concentration is reached, this peptide carpet disrupts the membrane's integrity, leading to the formation of transient holes or the complete disintegration of the membrane into micelle-like structures. usc.edu.au This process effectively dissolves the membrane without the formation of discrete, stable pores. mdpi.com Several studies have proposed the carpet mechanism as a primary mode of action for Caerin 1.1, particularly at sufficiently high peptide concentrations. usc.edu.auiiitd.edu.innih.gov

Modulation of Membrane Fluidity and Order

Beyond creating pores or causing wholesale dissolution, Caerin 1.1 also exerts a significant influence on the biophysical properties of the prokaryotic membrane, specifically its fluidity and order. Upon insertion, the peptide interacts with the surrounding lipid molecules, altering their organization and mobility. researchgate.net

Solid-state Nuclear Magnetic Resonance (NMR) studies have provided direct insight into these effects. Research on intact E. coli and B. subtilis has shown that Caerin 1.1 interacts with the hydrophobic core of the bacterial membranes, causing a decrease in the order of the lipid acyl chains. nih.gov Conversely, other studies using model membranes composed of DMPC and DMPG found that Caerin 1.1 orders the acyl chains within the hydrophobic core. nih.gov These findings suggest that the peptide penetrates deep into the bilayer, disrupting the ordered packing of the lipid tails. core.ac.uknih.govnih.gov This penetration can lead to the formation of distinct lipid domains with varying acyl chain orders, further destabilizing the membrane structure and contributing to its ultimate failure. core.ac.uknih.gov The electrostatic interaction between the peptide and anionic lipids appears to enhance this effect on the membrane's physical state. nih.gov

Peptide-Lipid Ratio Dependence of Interaction

The interaction of Caerin 1.1 with cellular membranes, a critical step in its biological activity, is dependent on the peptide-to-lipid (P/L) molar ratio. Like many antimicrobial peptides (AMPs), the concentration of caerin peptides relative to the lipids in a target membrane dictates the mechanism and extent of membrane perturbation.

Studies on model membranes reveal that at certain concentrations, caerin peptides can induce membrane disruption. Leakage assays performed on red blood cell (RBC) membranes and model lipid vesicles have been used to determine the lytic action of these peptides, reporting the P/L ratios at which lysis occurs. usc.edu.au For instance, in solid-state NMR studies of erythrocyte ghosts, the effects of Caerin 1.1 were examined at various P/L molar ratios, demonstrating that its mechanism of action is concentration-dependent. usc.edu.au While a fixed P/L ratio of 30:1 was used in some molecular dynamics studies, it is acknowledged that a higher local concentration of the peptide is likely required to induce major disruptions like the formation of transmembrane pores. nih.gov The mechanism of action for caerin peptides can shift based on their concentration; at high concentrations, they may act via a "carpet mechanism," where the peptides accumulate on the membrane surface before disrupting it. asm.org This dependence highlights that a threshold concentration of the peptide on the membrane surface is necessary to trigger the events leading to cell death.

Cell-Killing Mechanisms in Eukaryotic Cancer Cell Models (In vitro/Preclinical)

In preclinical and in vitro settings, Caerin 1.1 and the related peptide Caerin 1.9, both isolated from Australian tree frogs, have demonstrated significant cytotoxic effects against a variety of cancer cell lines. mdpi.comresearchgate.netfrontiersin.org These peptides employ multiple sophisticated mechanisms to induce cancer cell death, moving beyond simple membrane disruption to the targeted activation of specific programmed cell death pathways. mdpi.comusc.edu.au Their combination, in particular, has been shown to have additive or synergistic effects in inhibiting the proliferation of cancer cells such as HeLa, A549 (non-small-cell lung cancer), and various breast cancer cell lines. nih.govmdpi.comfrontiersin.org

Table 1: In Vitro Anti-proliferative Activity of Caerin Peptides This table is interactive. You can sort and filter the data.

Peptide(s) Cancer Cell Line Key Findings Reference(s)
Caerin 1.1 & 1.9 HeLa (Cervical Cancer) Remarkable inhibition of proliferation; additive effect observed. usc.edu.aufrontiersin.org
Caerin 1.1 & 1.9 TC-1 (HPV-transformed) Significant inhibition of proliferation with a dose-dependent additive effect. usc.edu.au
Caerin 1.1 A549 (Non-Small-Cell Lung) Concentration-dependent inhibition of proliferation. frontiersin.org
Caerin 1.9 A549 (Non-Small-Cell Lung) Concentration-dependent inhibition of proliferation. frontiersin.org
Caerin 1.1 CAL-62 (Anaplastic Thyroid) Arrested cells in the S phase, inducing apoptosis. usc.edu.au
Caerin 1.1 & 1.9 4T-1 (Breast Cancer) Significantly inhibited cell proliferation and induced apoptosis. mdpi.com

A primary mechanism through which Caerin 1.1 and 1.9 exert their anticancer effects is the induction of apoptosis, or programmed cell death. frontiersin.org Proteomic analyses of cancer cells treated with these peptides have shown that processes related to apoptosis are significantly enriched. usc.edu.au This apoptotic signaling is activated through the modulation of key cellular pathways. mdpi.comusc.edu.au

A significant body of evidence points to the activation of the Tumor Necrosis Factor-Alpha (TNF-α) signaling pathway as a crucial element in the apoptotic activity of Caerin 1.1 and 1.9. mdpi.comusc.edu.au TNF-α is a cytokine involved in systemic inflammation and is capable of inducing apoptosis. nih.govwikipathways.org

Studies on human cervical cancer (HeLa) cells treated with Caerin 1.1 and 1.9 revealed that the peptides stimulate TNF-α-dependent apoptotic signals. nih.govusc.edu.aunih.gov This activation leads to a dose-dependent increase in the levels of key executioner caspases, including caspase-3 and the initiator caspase-9, confirming the engagement of the apoptotic cascade. usc.edu.aunih.gov The binding of TNF-α to its receptor, TNFR1, typically initiates a signaling cascade that can lead to the activation of caspase-8 and subsequent apoptotic events. nih.gov Proteomic analysis has confirmed that the TNF-α signaling pathway is one of the most significantly modulated pathways in cancer cells following treatment with these caerin peptides. usc.edu.aunih.gov This targeted activation suggests a mechanism more complex than mere membrane lysis, allowing the peptides to trigger a controlled, internal self-destruction program within the cancer cells. usc.edu.aufrontiersin.org

In addition to activating pro-apoptotic pathways, Caerin 1.1 and 1.9 also appear to inhibit critical cell survival and proliferation pathways, most notably the Epidermal Growth Factor Receptor (EGFR) signaling pathway. usc.edu.aunih.gov The EGFR pathway is frequently over-activated in many cancers, driving malignant transformation and proliferation. nih.gov

More recent research has uncovered another form of programmed cell death induced by Caerin 1.1 and 1.9: pyroptosis. mdpi.comnih.gov Pyroptosis is a highly inflammatory form of lytic cell death, distinct from apoptosis, that is executed by the gasdermin family of proteins. researchgate.net This process is characterized by cell swelling, membrane bubbling, and the release of pro-inflammatory cytokines. mdpi.comnih.gov

A 2025 study demonstrated that a one-hour treatment with a combination of Caerin 1.1 and 1.9 induced acute pyroptosis in several epithelial cancer cell lines, including HeLa, A549, and Huh-7. nih.gov This rapid cell death is significant because it not only eliminates cancer cells directly but also enhances the immunogenicity of the dying cells, which can stimulate a broader anti-tumor immune response. mdpi.comnih.gov

The pyroptotic death induced by caerin peptides is mediated through a specific signaling cascade involving Caspase-3 and Gasdermin E (GSDME). mdpi.comnih.gov While caspases are well-known as mediators of apoptosis, Caspase-3 has a dual role and can also trigger pyroptosis by cleaving GSDME.

Upon treatment with Caerin 1.1 and 1.9, western blot analysis confirmed the upregulation of pyroptosis markers, including active Caspase-3 and the N-terminal fragment of GSDME (GSDME-N). nih.gov The cleavage of GSDME by Caspase-3 unleashes the GSDME-N fragment, which then inserts into the plasma membrane to form large pores. This pore formation leads to cell lysis and the release of lactate (B86563) dehydrogenase (LDH) and inflammatory cytokines like IL-18, all of which were observed in caerin-treated cancer cells. mdpi.comnih.gov This Caspase-3/GSDME pathway represents a critical mechanism for the peptides' potent and rapid cytotoxic effects against cancer cells. mdpi.comnih.gov

Table 2: Summary of Cell-Killing Mechanisms This table is interactive. You can sort and filter the data.

Mechanism Pathway Key Mediators Effect on Cancer Cell Reference(s)
Apoptosis TNF-α Signaling TNF-α, Caspase-9, Caspase-3 Programmed cell death nih.govmdpi.comusc.edu.aunih.gov
Anti-Proliferation EGFR Signaling EGFR Inhibition of growth signals usc.edu.aufrontiersin.orgnih.gov
Pyroptosis Caspase-3/GSDME Signaling Caspase-3, GSDME Inflammatory cell lysis, immune stimulation mdpi.comnih.gov

Immunomodulatory Effects in Preclinical Tumor Microenvironments

Activation of Specific Signaling Pathways (e.g., STAT1/IFN-α)

Recent research has illuminated the significant role of the amphibian-derived peptide, Caerin 1.1, in modulating the host immune response, particularly through the activation of the STAT1/IFN-α signaling pathway. This mechanism is pivotal in its observed anti-tumor effects. Studies involving a mixture of Caerin 1.1 and Caerin 1.9 have demonstrated a remarkable ability to alter the tumor microenvironment (TME) from an immunosuppressive to an immune-active state. nih.gov This transformation is largely attributed to the activation of the Type I interferon (IFN) response and STAT1 signaling within tumor-associated macrophages (TAMs). nih.gov

The activation of this pathway is a critical component of the innate immune system's response to pathogens and cancerous cells. Upon stimulation by Caerin 1.1, macrophages exhibit an enhanced IFN-α response signaling. nih.govmdpi.com This leads to a cascade of intracellular events, primarily mediated by the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. The binding of IFN-α to its receptor (IFNAR) on the macrophage surface triggers the phosphorylation of STAT1. plos.org Phosphorylated STAT1 then forms dimers and translocates to the nucleus, where it binds to specific DNA sequences known as interferon-stimulated response elements (ISREs) in the promoter regions of various interferon-stimulated genes (ISGs). usc.edu.au

Quantitative proteomic analysis has confirmed the upregulation of key proteins involved in this pathway following treatment with Caerin 1.1/1.9. Notably, the levels of STAT1 and Interferon Regulatory Factor 9 (IRF9) were found to be elevated by more than 30%. frontiersin.org IRF9 is a crucial component of the ISG Factor-3 complex (ISGF3), which is a primary transcriptional activator for ISGs. The activation of STAT1 and the subsequent increase in ISG expression are instrumental in the observed polarization of macrophages from an M2-like immunosuppressive phenotype to an M1-like pro-inflammatory state. tandfonline.comtandfonline.com This shift is characterized by the increased secretion of pro-inflammatory cytokines such as IL-12 and a reduction in the anti-inflammatory cytokine IL-10. tandfonline.comtandfonline.com

The significance of this pathway in the anti-tumor activity of Caerin 1.1 is underscored by the fact that the depletion of macrophages eliminates the therapeutic benefits. nih.govnih.gov This indicates that the activation of the STAT1/IFN-α pathway in TAMs is a primary mechanism through which Caerin 1.1 exerts its immunomodulatory and anti-cancer effects. nih.govnih.gov Furthermore, single-cell RNA sequencing has revealed that this activation is not limited to a single macrophage subtype but occurs across multiple macrophage populations within the TME. nih.govmdpi.com

The table below summarizes the key molecular components and their roles in the Caerin 1.1-mediated activation of the STAT1/IFN-α signaling pathway.

ComponentRole in the PathwayObserved Effect of Caerin 1.1/1.9
IFN-α Initiates the signaling cascade by binding to its receptor (IFNAR). plos.orgSecretion is stimulated in the tumor microenvironment. tandfonline.com
IFNAR Cell surface receptor that binds IFN-α, leading to the activation of associated kinases. plos.orgExpression is increased on macrophages. tandfonline.com
STAT1 A key signal transducer and activator of transcription that, upon phosphorylation, translocates to the nucleus to activate ISG expression. nih.govplos.orgProtein levels are elevated by over 30%, and it is identified as a key modulator of the immune response. nih.govfrontiersin.org
IRF9 A component of the ISGF3 transcription factor complex, which binds to ISREs to drive the expression of interferon-stimulated genes. frontiersin.orgProtein levels are elevated by over 30%. frontiersin.org
ISGs A broad range of genes that mediate the anti-viral, anti-proliferative, and immunomodulatory effects of interferons.Expression is significantly upregulated in tumor-infiltrating macrophages. usc.edu.au

Further research has also pointed to the potential involvement of other synergistic pathways, such as the NF-κB pathway, which may work in concert with STAT1 to induce pro-inflammatory responses. frontiersin.org The detailed research findings on the impact of Caerin 1.1/1.9 on key signaling molecules are presented in the table below.

Research FindingCell/Model SystemKey Molecules InvestigatedOutcome of Caerin 1.1/1.9 TreatmentReference
Activation of Type I interferons response and Stat1 signaling in tumor macrophages.Murine transplantable tumor model (TC-1)STAT1, Type I InterferonsSignificant activation of the signaling pathway, leading to tumor resistance. nih.gov
Activation of IFNAR-1 and STAT1 signaling pathways in tumor-infiltrating macrophages.In vivo tumor modelsIFNAR-1, STAT1Inhibition of tumor growth and a shift in macrophage polarization from M2 to M1. plos.org
Upregulation of key regulators of the interferon-alpha/beta secretion and response.TC-1 tumor-bearing miceSTAT1, IRF9, Ifit1, Gzma, Cd5lProtein contents were elevated by more than 30%. frontiersin.org
STAT1 identified as a key gene involved in the signaling regulation induced by the caerin peptides.TC-1 tumor-bearing miceSTAT1STAT1 was significantly elevated. nih.gov
Activation of pathways regulated by Stat1, leading to apoptosis.TC-1 tumor-bearing miceSTAT1Computational integration of proteomic and single-cell transcriptomic data supported the activation of Stat1-modulated apoptosis. tandfonline.comusc.edu.au

Structure Activity Relationship Sar and Peptide Engineering

Identification of Key Amino Acid Residues and Motifs

The 25-amino-acid sequence of Caerin 1.1 is fundamental to its structure and function. iiitd.edu.in The presence of two proline residues at positions 15 and 19 is a defining feature. nih.govacs.org Proline is known as a "helix-breaking" residue, and in Caerin 1.1, these residues are critical for creating the flexible hinge that separates the two α-helices. iiitd.edu.innih.gov This structural motif is essential for the peptide's broad-spectrum antibacterial activity. nih.gov

Impact of Conformational Flexibility, Particularly the Hinge Region, on Biological Activity

The flexibility endowed by the proline-induced hinge region is not merely a structural linker but a critical determinant of Caerin 1.1's biological activity. nih.govnih.govacs.org This flexibility allows the two α-helices to orient themselves optimally within the bacterial cell membrane to cause disruption. nih.govnih.govacs.org Studies have indicated that both helices and the flexibility of the hinge connecting them are necessary for potent antimicrobial action. nih.gov

The importance of this conformational adaptability has been demonstrated through peptide engineering. When the proline residues that create the hinge are replaced, the structure and, consequently, the activity of the peptide are significantly altered. nih.govacs.org The central hinge angle is a key parameter; modifications that decrease this angle and reduce flexibility correspond to a decrease in antibiotic activity. nih.govacs.org This direct relationship underscores that the specific three-dimensional arrangement and the dynamic nature of the hinge are essential for the peptide's mechanism of action. nih.govnih.gov

Design and Synthesis of Analogues for Modified Specificity or Potency

To explore and enhance the therapeutic potential of Caerin 1.1, researchers have designed and synthesized numerous analogues. These modifications aim to improve potency, alter microbial specificity, or enhance stability. nih.gov Strategies have primarily focused on amino acid substitutions and modifications to the peptide's ends. iiitd.edu.innih.gov

A key strategy in modifying Caerin 1.1 involves substituting the proline residues within the hinge region. nih.govacs.org Replacing one or both prolines with glycine (B1666218) has been shown to result in peptides with generally reduced antimicrobial activity. iiitd.edu.inasm.org

Further studies involving the replacement of both Proline15 and Proline19 with either glycine or alanine (B10760859) have provided deeper insights. These substitutions lead to a significant decrease in the central hinge angle of the peptide, with the alanine substitutions causing a more pronounced reduction than glycine. nih.govacs.org This structural change is directly correlated with a decrease in antibiotic activity, providing strong evidence for the necessity of the proline-induced hinge for full potency. nih.govacs.org

Peptide Sequence Key Modification(s) Impact on Activity
Caerin 1.1GLLSVLGSVAKHVLP HVVP VIAEHL-NH₂Wild-typePotent broad-spectrum activity. nih.govacs.org
[Gly15,19] Caerin 1.1GLLSVLGSVAKHVLG HVVG VIAEHL-NH₂Proline to Glycine substitutionReduced overall activity. iiitd.edu.innih.gov
[Ala15,19] Caerin 1.1GLLSVLGSVAKHVLA HVVA VIAEHL-NH₂Proline to Alanine substitutionReduced antibiotic activity. nih.govacs.org

Table 1: Comparison of Caerin 1.1 and its Proline-Substituted Analogues.

Modifications at the N- and C-termini of Caerin 1.1 have also been investigated to understand their role in the peptide's function. The terminal ends of Caerin 1 peptides are recognized as having features important for their antimicrobial activity. nih.gov

Studies have shown that adding extra amino acid tags to either the N- or C-terminus can induce changes in the peptide's bioactivity. nih.gov For example, the addition of a polyhistidine (6xHis) tag has been explored. While terminal tags can sometimes drastically reduce antiviral activity, a 6xHis tag at the N-terminus was found to maintain or even increase the antimicrobial activity of Caerin 1.1 against several fish pathogenic bacteria. researchgate.net This indicates that the effects of terminal modifications can be specific to the type of tag and the target organism. researchgate.net The natural form of Caerin 1.1 has an amidated C-terminus (-NH₂), a common feature in antimicrobial peptides that can enhance stability and activity. asm.org

Research Applications in Preclinical Models

Evaluation of Antimicrobial Activity in vitro and in vivo (non-human)

Caerin 1.1 has demonstrated a broad spectrum of antimicrobial activity, positioning it as a potential alternative to conventional antibiotics, particularly in the face of rising antimicrobial resistance.

In vitro studies have consistently shown that Caerin 1.1 and its close relative, Caerin 1.9, possess antimicrobial activity against a wide range of both Gram-positive and Gram-negative bacteria. asm.org Broth microdilution assays revealed that Caerin 1.1 and 1.9 displayed stronger antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus haemolyticus when compared to the antibiotic polymyxin (B74138) B. nih.govusc.edu.au Conversely, they exhibited weaker activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govusc.edu.au The enhanced efficacy against Gram-positive bacteria is attributed to the composition of their cell membranes, which contain negatively charged teichoic and lipoteichoic acids that attract the cationic Caerin peptides. nih.govusc.edu.au The more complex outer membrane of Gram-negative bacteria, with its anionic lipopolysaccharides, requires a higher concentration of the peptide for effective interaction. nih.govusc.edu.au

Interactive Table: Minimum Inhibitory Concentrations (MIC) of Caerin 1.1 against various bacterial strains.

Bacterial Strain Type MIC (µg/mL)
Staphylococcus aureus Gram-Positive 3.75 - 15
Streptococcus haemolyticus Gram-Positive 3.75 - 15
Escherichia coli Gram-Negative >15
Pseudomonas aeruginosa Gram-Negative >15

A significant area of research has been the evaluation of Caerin 1.1 against multi-drug resistant (MDR) bacteria. Studies have demonstrated its high bioactivity against clinically important strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. asm.orgasm.org In vitro experiments have shown that Caerin 1.1 and 1.9 have a better ability to inhibit the growth of MRSA and A. baumannii compared to polymyxin B. asm.orgasm.org Furthermore, a combination of Caerin 1.1 and Caerin 1.9 has been shown to have an additive inhibitory effect on the growth of both MRSA and A. baumannii. asm.orgasm.org In a murine skin infection model, a temperature-sensitive gel containing Caerin 1.1 and 1.9 effectively inhibited the growth of MRSA, highlighting its potential for in vivo applications. asm.orgnih.gov

Bacterial biofilms, which are communities of microbes encased in a self-produced matrix, pose a significant challenge in treating infections due to their increased resistance to antibiotics. researchgate.net Research has shown that a combination of Caerin 1.1 and 1.9 can not only prevent the formation of biofilms by A. baumannii but also has a therapeutic effect on established biofilms. researchgate.netnih.gov The proposed mechanism involves the disruption of the bacterial cell membrane within the biofilm. mdpi.com

A critical advantage of antimicrobial peptides like Caerin 1.1 over traditional antibiotics is their lower tendency to induce bacterial resistance. nih.govresearchgate.net Studies have shown that, unlike conventional antibiotics, repeated in vitro culture with Caerin 1.9 did not lead to the development of resistant bacterial strains. asm.orgasm.orgnih.gov This suggests that Caerin peptides could be a sustainable alternative in the fight against antibiotic-resistant bacteria. asm.orgnih.gov

Evaluation of Anticancer Activity in vitro and in vivo (non-human)

Beyond its antimicrobial properties, Caerin 1.1 has exhibited promising anticancer activity across a range of cancer cell lines in preclinical models.

Caerin 1.1 has demonstrated potent anti-tumor effects on various cancer cells in vitro. plos.org Previous studies have shown that a mixture of Caerin 1.1 and 1.9 can inhibit the growth of human and mouse cervical cancer, human thyroid cancer, and human breast cancer cells. nih.gov

In studies on human cervical cancer HeLa cells, both Caerin 1.1 and 1.9 significantly inhibited cell proliferation, with an additive effect when used in combination. frontiersin.org The peptides were observed to enter the cancer cells and induce apoptosis. frontiersin.org

Research on glioblastoma, an aggressive brain cancer, has shown that Caerin 1.1 and 1.9 can inhibit the growth of U87 and U118 glioblastoma cell lines. plos.orgnih.gov These peptides were also found to curtail the migration of glioblastoma cells and impact the cell cycle. plos.orgnih.gov

Furthermore, in a melanoma tumor model, a combination of Caerin 1.1 and 1.9 was shown to inhibit tumor growth by attracting immune cells like macrophages, T cells, and NK cells to the tumor microenvironment. nih.gov

Interactive Table: Anticancer Activity of Caerin 1.1 in various cancer cell lines.

Cancer Type Cell Line(s) Observed Effect
Cervical Cancer HeLa Inhibition of proliferation, induction of apoptosis
Glioblastoma U87, U118 Inhibition of growth and migration, cell cycle arrest
Breast Cancer Not specified Inhibition of growth
Thyroid Cancer Not specified Inhibition of growth
Melanoma B16 Inhibition of tumor growth, immune cell recruitment

Note: This table summarizes findings from multiple preclinical studies.

Synergistic Effects with Established Immunotherapies (e.g., anti-PD-1, therapeutic vaccines)

Recent preclinical studies have highlighted the ability of caerin peptides, particularly a combination of caerin 1.1 and 1.9, to enhance the efficacy of established cancer immunotherapies. rsc.orgnih.gov In murine tumor models, these peptides have demonstrated synergistic effects when used alongside PD-1 blockade antibodies and therapeutic vaccines, leading to improved outcomes. rsc.orgfrontiersin.org

Research in a TC-1 tumor model showed that the combination of caerin 1.1/1.9 with an anti-PD-1 antibody significantly improved the therapeutic efficacy, resulting in reduced tumor weight and extended survival of tumor-bearing mice. rsc.orgfrontiersin.org These peptides appear to modulate the tumor microenvironment, making it more responsive to immune checkpoint inhibitors. nih.govnih.gov One mechanism involves shifting macrophage polarization from the immunosuppressive M2 type to the pro-inflammatory M1 type, which supports a more robust anti-tumor immune response. nih.govnih.gov

Furthermore, the combination of caerin 1.1 and 1.9 has been shown to boost the effectiveness of therapeutic vaccines. scienceopen.comuniprot.org In a TC-1 mouse model, the peptides enhanced the efficacy of an HPV16 E7 peptide-based vaccine, an effect attributed to the recruitment of more T cells to the tumor site. scienceopen.com Studies also indicate that caerin peptides can increase the infiltration of other crucial immune cells, such as NK cells and dendritic cells, into the tumor. nih.govnih.gov In a 4T-1 murine breast cancer model, the combination of caerin peptides with a dendritic cell vaccine showed superior tumor suppression compared to either treatment alone. medchemexpress.com

Table 1: Synergistic Effects of Caerin Peptides with Immunotherapies in Preclinical Models

Preclinical Model Caerin Peptides Combination Therapy Key Findings Citations
TC-1 Murine Tumor Caerin 1.1 / 1.9 Anti-PD-1 Reduced tumor weight, extended survival. rsc.org, frontiersin.org
TC-1 Murine Tumor Caerin 1.1 / 1.9 Therapeutic Vaccine (HPV16 E7) Enhanced vaccine efficacy, increased T-cell recruitment. scienceopen.com, uniprot.org
Glioblastoma Model Caerin 1.1 / 1.9 Anti-PD-1, Therapeutic Vaccine Enhanced efficacy of immunotherapy. nih.gov
4T-1 Breast Cancer Caerin 1.1 / 1.9 Dendritic Cell Vaccine Superior tumor suppression, increased CD4+ T cell infiltration. medchemexpress.com

Evaluation of Antiviral Activity in vitro

The caerin family of peptides has demonstrated significant antiviral properties in laboratory settings. rsc.org Their mechanism often involves direct interaction with and disruption of the viral envelope, which is crucial for inhibiting infection. rsc.org

Caerin 1 peptides have been shown to potently inhibit Human Immunodeficiency Virus (HIV) in vitro. Studies have found that peptides like caerin 1.1 and 1.9 can efficiently block the infection of T cells by HIV at concentrations that are not toxic to the host cells. rsc.org One of the proposed mechanisms is the disruption of the viral membrane.

Beyond HIV, caerin peptides have also been investigated for activity against Human Papillomavirus (HPV). Research has shown that caerin 1.1 and 1.9 can inhibit the proliferation of HPV-transformed cells. frontiersin.org Specifically, they were found to induce apoptosis in HPV18-positive cervical cancer HeLa cells, suggesting a therapeutic potential against HPV-related cancers. frontiersin.org

A critical aspect of the antiviral research on caerin peptides is their ability to prevent the transmission of viruses. For HIV, studies have shown that these peptides can effectively inhibit the transfer of the virus from dendritic cells (DCs) to T cells. rsc.org Caerin peptides were able to access and destroy HIV that had been captured by dendritic cells, thereby preventing the subsequent infection of T cells.

This interruption of the viral transmission pathway is a key finding, as dendritic cells are known to play a role in the sexual transmission of HIV. The ability of certain caerin peptides to inhibit HIV and other sexually transmissible pathogens like Neisseria, while having minimal harmful effects on the protective vaginal microbiome (e.g., Lactobacillus species), suggests their potential as components in topical microbicides to reduce the transmission of sexually transmitted infections.

Table 2: In Vitro Antiviral Activity of Caerin Peptides

Virus Peptide(s) Finding Mechanism / Impact Citations
HIV Caerin 1 family (e.g., 1.1, 1.9) Potent inhibition of T cell infection. Disruption of viral membrane. ,, rsc.org
HIV Caerin 1 family (e.g., 1.1, 1.9) Inhibition of virus transfer from dendritic cells to T cells. Prevents viral transmission. , rsc.org,
HPV Caerin 1.1, 1.9 Inhibition of HPV-transformed cell proliferation. Induction of apoptosis in cancer cells. , frontiersin.org

Advanced Methodologies Employed in Caerin 1.1.2 Research

Biophysical Techniques for Membrane Interaction Analysis

Biophysical methods are crucial for elucidating the initial and most critical step in Caerin 1.1's activity: its interaction with cell membranes. These techniques provide detailed insights into the structural changes of both the peptide and the lipid bilayer upon binding.

Solid-state Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are among the primary tools used to study these interactions. core.ac.uk Research has employed solid-state NMR to examine Caerin 1.1's effects on the phospholipids (B1166683) of live bacteria. nih.gov For instance, ³¹P solid-state NMR was used to monitor the interactions of Caerin 1.1 with Gram-positive bacteria, revealing that the peptide induces the formation of isotropic peaks, which is indicative of membrane disruption. nih.gov Similarly, ²H solid-state NMR studies on intact Escherichia coli and Bacillus subtilis have shown that Caerin 1.1 interacts with the hydrophobic core of the bacterial membranes, leading to a decrease in the order of the lipid acyl chains. nih.gov

The pH of the environment significantly influences the membrane activity of Caerin 1.1, a phenomenon studied using NMR spectroscopy and molecular dynamics simulations. unimelb.edu.au These studies revealed that in an acidic environment, Caerin 1.1 causes greater disruption of lipid dynamics and promotes more water penetration into the membrane's interior compared to at physiological pH. unimelb.edu.au

Table 1: Biophysical Studies on Caerin 1.1 Membrane Interaction

TechniqueModel SystemKey FindingsReference
Solid-State NMR (²H and ³¹P)Phospholipid Liposomes (PC/PG)Caerin 1.1 interaction with anionic systems is pronounced, leading to the formation of multiple lipid phases (gel, fluid, isotropic). core.ac.uk
Solid-State NMR (³¹P and ²H)Live Bacteria (B. cereus, S. epidermidis, E. coli, B. subtilis)Induces isotropic peak formation due to membrane disruption; decreases order of lipid acyl chains. nih.govnih.gov nih.govnih.gov
NMR Spectroscopy & MD SimulationsModel Cell MembranesInteraction is pH-dependent; greater membrane perturbation and water penetration in acidic environments. unimelb.edu.au

Electrical bilayer recording is a powerful electrophysiological technique used to study the activity of ion channels and pore-forming molecules in an artificial membrane. nih.gov This method involves creating a stable planar lipid bilayer across a small aperture separating two aqueous compartments, which mimics a simplified cell membrane. nih.gov By applying a voltage across this membrane, researchers can record the minute ionic currents that flow through it. nih.gov

When a pore-forming peptide like Caerin 1.1 is introduced, its insertion into the bilayer creates new pathways for ion flow, which are detected as distinct changes in the electrical current. This technique allows for the real-time, single-molecule level observation of pore formation, providing data on the pore's conductance, ion selectivity, and lifetime. While direct studies using this specific technique on Caerin 1.1 are not prominently detailed in the provided context, its known membrane-disrupting and permeabilizing effects make electrical bilayer recording an essential and relevant methodology for characterizing the precise nature of the pores or membrane defects it induces. nih.govucl.ac.uk

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time analysis of molecular interactions. cytivalifesciences.comnih.gov In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor chip surface, and a potential binding partner (the analyte) is flowed over this surface. harvard.edu The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. cytivalifesciences.comnih.gov

High-Resolution Microscopy for Cellular and Subcellular Studies (e.g., Electron Microscopy)

High-resolution microscopy techniques are indispensable for visualizing the morphological and ultrastructural changes that Caerin 1.1 induces in cells. These methods provide direct visual evidence of the peptide's effects on cellular integrity and organelle structure.

Transmission Electron Microscopy (TEM) has been utilized to observe the effects of Caerin 1.1 on both bacteria and cancer cells. In studies involving phytopathogenic spiroplasmas, treatment with Caerin 1.1 led to a loss of the typical helical structure, inducing a high proportion of irregular, pleomorphic forms and increased cellular branching. researchgate.net

In the context of cancer research, TEM has revealed significant damage to glioblastoma cells following treatment with a combination of Caerin 1.1 and 1.9. nih.govplos.org Electron micrographs of treated U87 and U118 glioblastoma cells showed time-dependent morphological changes to key organelles. Notably, the structure of mitochondria was visibly altered, providing visual support for the peptide's impact on mitochondrial function. nih.govplos.org These high-resolution images are critical for correlating molecular data with observable cellular-level damage.

Cell-Based Assays for Proliferation and Cell Death Characterization (e.g., MTT, LDH Release, Flow Cytometry)

The investigation into the biological activity of novel compounds, particularly those with therapeutic potential, relies heavily on a suite of established cell-based assays. These assays are designed to quantify cellular responses such as proliferation, cytotoxicity (cell death), and the underlying mechanisms of action. For a peptide like Caerin 1.1.2, methodologies including the MTT assay, lactate (B86563) dehydrogenase (LDH) release assay, and flow cytometry would be critical in elucidating its potential as an anti-cancer or antimicrobial agent.

However, a thorough search of scientific literature and protein databases indicates that detailed research findings, including data on cell proliferation, cytotoxicity, and apoptosis induction for the specific compound this compound, have not been published. While its existence is confirmed, its functional role remains uninvestigated through these standard assays. For context, related peptides like Caerin 1.1.1 and Caerin 1.1.4 have been noted as inactive, but no such determination has been made for this compound, leaving its activity profile unknown.

Therefore, no data tables or detailed research findings for this compound from MTT, LDH release, or flow cytometry assays can be presented.

Emerging Research Avenues and Unexplored Areas

Identification of Undiscovered Intracellular Targets and Signalling Cascades

While the membrane-disrupting properties of Caerin 1.1 are well-documented, current research is delving deeper into its intracellular activities. nih.govpnas.org Evidence suggests that after penetrating the cell membrane, Caerin 1.1 and its close relative, Caerin 1.9, may interact with various intracellular components to exert their biological effects. nih.govusc.edu.au

Key Research Findings:

Modulation of Signaling Pathways: In cancer cells, Caerin 1.1 has been shown to influence critical signaling cascades. nih.gov For instance, it has been reported to stimulate TNFα-mediated apoptosis in HeLa cells. frontiersin.orgfrontiersin.org This suggests that the peptide doesn't just physically lyse cells but can also trigger programmed cell death pathways. Research also points to the activation of the T-cell receptor pathway, which could make cancer cells more susceptible to immune-mediated killing. usc.edu.aufrontiersin.org

Immune System Interaction: The immunomodulatory effects of Caerin peptides are a significant area of study. nih.govusc.edu.au They can interact with host immune cells and influence various signaling cascades. nih.gov For example, single-cell RNA sequencing has revealed that Caerin 1.1 and 1.9 can upregulate immune-activating macrophages (M1 phenotype) and natural killer cells while reducing immunosuppressive macrophages (M2 phenotype). usc.edu.au Furthermore, the IFN-α signaling pathway appears to be activated in tumor-infiltrating macrophages following treatment. usc.edu.autandfonline.com

Potential for Intracellular Targeting: The ability of Caerin 1.1 and 1.9 to penetrate the cytoplasm and localize on the nuclear membrane of HeLa cells suggests the existence of specific intracellular targets. nih.gov While these targets are not yet fully identified, proteomics analysis has shown significant changes in protein expression related to translation, apoptosis, and metabolism in cells treated with Caerin peptides. usc.edu.au Some antimicrobial peptides (AMPs) are known to inhibit the synthesis of DNA, RNA, and proteins, or interfere with enzymatic activity and protein folding. nih.govmednexus.org It is plausible that Caerin 1.1 employs similar intracellular mechanisms.

Investigation of Biosynthetic Pathways and Post-Translational Modifications

The biosynthesis of Caerin 1.1, like other amphibian antimicrobial peptides, is a complex process that is not yet fully understood. These peptides are produced in the granular glands of the frog's skin and are an essential part of its innate immune system. mpg.de The process involves the translation of a precursor protein, followed by a series of post-translational modifications (PTMs).

Key Aspects of Biosynthesis and PTMs:

Precursor Synthesis: Caerin peptides are synthesized as larger precursor molecules which are then processed to yield the mature, active peptide. mpg.de

Post-Translational Modifications (PTMs): PTMs are crucial for the structure, stability, and biological activity of many proteins and peptides. frontiersin.org Common PTMs include glycosylation, phosphorylation, acetylation, and amidation. frontiersin.orgfmi.ch In the case of Caerin 1.1, a key modification is the amidation of the C-terminus. This modification is common among amphibian AMPs and is often essential for their antimicrobial activity. nih.gov The specific enzymes and pathways involved in the PTMs of Caerin 1.1 are still an active area of research.

Comparative Analysis with Other Amphibian Antimicrobial Peptides

Caerin 1.1 belongs to a large and diverse group of antimicrobial peptides found in the skin secretions of Australian tree frogs of the genus Litoria. nih.govnih.gov Comparing Caerin 1.1 with other amphibian AMPs, such as those from the Citropin and Maculatin families, provides valuable insights into structure-function relationships. nih.gov

Comparative Structural and Functional Features:

Peptide FamilyKey Structural FeaturesPrimary Activity Profile
Caerin Typically possess a helix-hinge-helix structure, with a proline-induced bend. usc.edu.auacs.org They are amphipathic, with distinct hydrophobic and hydrophilic regions. usc.edu.auBroad-spectrum antibacterial and antiviral activity. uniprot.orgasm.org Also exhibit anticancer properties. nih.gov
Citropin Generally shorter peptides that also form α-helical structures.Primarily active against Gram-positive bacteria. nih.gov
Maculatin Also α-helical, with a central proline residue creating a bend that is crucial for its activity. nih.govPotent antibacterial activity, particularly against Gram-positive bacteria. nih.gov
Magainin α-helical peptides found in the skin of the African clawed frog (Xenopus laevis). frontiersin.orgBroad-spectrum antimicrobial activity. frontiersin.org

This table provides a general comparison. Specific activities can vary between individual peptides within a family.

Studies have shown that modifications to the structure of these peptides can significantly impact their activity. For example, replacing the proline residues in the hinge region of Caerin 1.1 with other amino acids leads to a decrease in its antibacterial activity, highlighting the importance of this structural feature. acs.org

Computational Modeling for Predictive Activity and Specificity

Computational modeling has become an indispensable tool in the study and design of antimicrobial peptides. frontiersin.org These methods allow researchers to predict the activity and specificity of peptides like Caerin 1.1 before they are synthesized and tested in the lab, saving time and resources. arxiv.org

Applications of Computational Modeling:

Predictive Algorithms: A variety of computational models, including machine learning algorithms like Support Vector Machines (SVM) and Random Forests (RF), are used to predict whether a given peptide sequence will have antimicrobial properties. frontiersin.orgmdpi.com These models are trained on large databases of known AMPs and non-AMPs, learning to recognize the features that are characteristic of antimicrobial activity. scielo.br

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to establish a mathematical relationship between the structural properties of a peptide and its biological activity. frontiersin.org This allows for the optimization of peptide sequences to enhance their desired effects.

De Novo Design: Advanced computational methods, including genetic algorithms and deep learning, are now being used to design entirely new AMPs de novo. frontiersin.orgacs.org These approaches can generate novel peptide sequences with high predicted antimicrobial efficacy.

Specificity Prediction: A significant challenge in AMP research is predicting which specific types of microbes a peptide will be effective against. arxiv.org Newer computational tools are being developed to predict the target specificity of AMPs, for instance, by considering the genomic sequence of the target microbe. arxiv.org

Understanding Mechanism of Action: Molecular dynamics simulations can be used to model the interaction of peptides like Caerin 1.1 with bacterial membranes at an atomic level. acs.org This provides insights into the mechanisms by which these peptides disrupt membranes and cause cell death.

By leveraging these computational approaches, researchers can more efficiently explore the vast sequence space of peptides to discover and design new antimicrobial agents with improved activity and specificity.

Q & A

Basic Research Questions

Q. What are the structural characteristics of Caerin 1.1.2, and how do they influence its antimicrobial activity?

  • Methodological Answer : Structural analysis of this compound can be conducted using nuclear magnetic resonance (NMR) spectroscopy or circular dichroism (CD) to determine its secondary structure (e.g., α-helical motifs). Antimicrobial activity can be assessed via minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. Correlate structural stability (e.g., via thermal denaturation studies) with functional efficacy to identify critical residues for activity .

Q. What experimental models are commonly used to evaluate this compound’s antiviral properties?

  • Methodological Answer : In vitro models include cell-based assays (e.g., plaque reduction assays for enveloped viruses like HSV-1) and fluorescence-based viral entry inhibition studies. In vivo models might involve murine infection models with viral load quantification via qPCR. Ensure replication across multiple cell lines (e.g., Vero, HeLa) to account for cell-type specificity .

Q. How can researchers ensure reproducibility in synthesizing and purifying this compound?

  • Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by HPLC purification (C18 column, gradient elution). Validate purity (>95%) via mass spectrometry and analytical HPLC. Document batch-specific variables (e.g., solvent ratios, cleavage conditions) to standardize protocols .

Advanced Research Questions

Q. How can contradictory results regarding this compound’s cytotoxicity across different cell lines be systematically analyzed?

  • Methodological Answer : Conduct a meta-analysis of cytotoxicity data using standardized assays (e.g., MTT, LDH release) across diverse cell lines (cancer vs. primary). Apply statistical tools (ANOVA, Tukey’s HSD) to identify variables (e.g., cell membrane composition, peptide concentration). Use confocal microscopy to track peptide localization and correlate with cytotoxicity mechanisms .

Q. What strategies optimize this compound’s stability and bioavailability for in vivo applications?

  • Methodological Answer : Explore lipid-based nanoparticle encapsulation or PEGylation to enhance serum stability. Use pharmacokinetic studies (IV/SC administration) with LC-MS/MS quantification of plasma half-life. Compare efficacy in murine infection models with/without delivery systems, monitoring immune response via cytokine profiling .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action against antibiotic-resistant biofilms?

  • Methodological Answer : Combine transcriptomics (RNA-seq of biofilm-treated vs. untreated bacteria) with proteomics (LC-MS/MS) to identify dysregulated pathways (e.g., quorum sensing). Validate targets via CRISPR-Cas9 knockouts and assess biofilm disruption using confocal microscopy with LIVE/DEAD staining .

Q. What experimental designs address the pH-dependent activity variance of this compound in chronic wound environments?

  • Methodological Answer : Simulate chronic wound conditions (pH 5.5–7.5) in vitro and measure peptide stability (CD spectroscopy) and antimicrobial efficacy (time-kill assays). Use a fractional factorial design to test interactions between pH, ionic strength, and peptide concentration, followed by multivariate regression analysis .

Methodological Frameworks for Rigorous Research

  • Data Contradiction Resolution : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables in conflicting studies. For example, compare this compound’s efficacy in Gram-positive bacteria (Population) under varying pH (Intervention) against control peptides (Comparison) via MIC (Outcome) .
  • Literature Synthesis : Use systematic review protocols (PRISMA guidelines) to aggregate data from heterogeneous studies, highlighting gaps in this compound’s interaction with eukaryotic membranes or synergy with conventional antibiotics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.